molecular formula C17H14ClN5O3S B11498679 methyl 4-[({[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate

methyl 4-[({[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11498679
M. Wt: 403.8 g/mol
InChI Key: AIVKGKASLLNSDP-UHFFFAOYSA-N
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Description

METHYL 4-(2-{[1-(2-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that belongs to the class of tetrazole derivatives. This compound is characterized by the presence of a tetrazole ring, a chlorophenyl group, and a benzoate ester. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(2-{[1-(2-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized by reacting 2-chlorophenylhydrazine with sodium azide under acidic conditions. The resulting tetrazole is then reacted with a suitable thiol to introduce the sulfanyl group. This intermediate is further reacted with methyl 4-aminobenzoate in the presence of coupling agents to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(2-{[1-(2-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its potential as an antimicrobial or antifungal agent is being explored.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 4-(2-{[1-(2-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions, affecting enzymatic activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, influencing their function. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, altering their structure and activity.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-(2-{[1-(2-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)BENZOATE
  • METHYL 4-(2-{[1-(2-BROMOPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)BENZOATE
  • METHYL 4-(2-{[1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)BENZOATE

Uniqueness

The uniqueness of METHYL 4-(2-{[1-(2-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its hydrophobic interactions, while the tetrazole ring provides a versatile binding site for metal ions and other molecules.

This detailed article provides a comprehensive overview of METHYL 4-(2-{[1-(2-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)BENZOATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H14ClN5O3S

Molecular Weight

403.8 g/mol

IUPAC Name

methyl 4-[[2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C17H14ClN5O3S/c1-26-16(25)11-6-8-12(9-7-11)19-15(24)10-27-17-20-21-22-23(17)14-5-3-2-4-13(14)18/h2-9H,10H2,1H3,(H,19,24)

InChI Key

AIVKGKASLLNSDP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3Cl

Origin of Product

United States

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